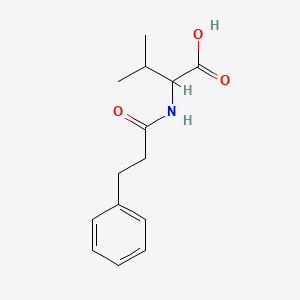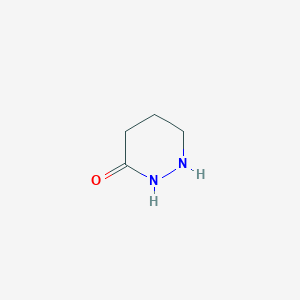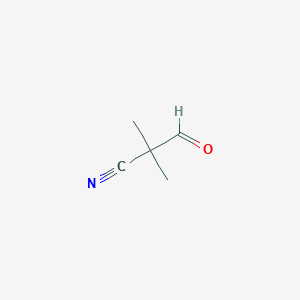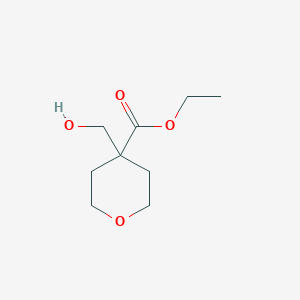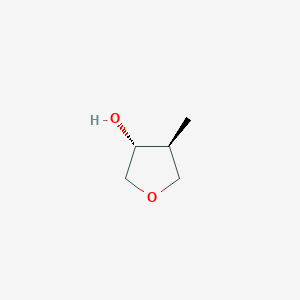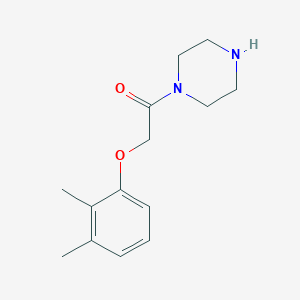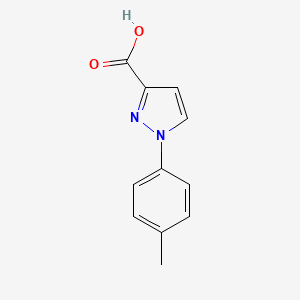
5-tert-butyl-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
5-tert-butyl-1H-indole-2-carboxylic acid is an indole derivative . It has a molecular weight of 217.27 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 219-220°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of tert-Butyl Esters of Indole Carboxylic Acids : The tert-butyl esters of indole carboxylic acids, including indole-5-carboxylic acid and related compounds, have been synthesized using tert-butyl trichloroacetimidate. This method also applies to derivatives of 1H-benzotriazole and 1H-benzimidazole, demonstrating a versatile approach to modifying indole compounds (Fritsche, Deguara, & Lehr, 2006).
Modification of Indole Moiety and NMDA-Glycine Site Affinity : Research on variations of acidic functions at position 2 of the indole moiety, including the synthesis of 5-tert-butyl derivatives, has explored their effects on NMDA-glycine site affinity. This study highlights the importance of specific indole modifications in influencing biological activity (Jansen & Dannhardt, 2003).
Recyclization of Indole Derivatives : The study of recyclization of indole derivatives under acidic conditions reveals how the extent of reaction depends on the substituent at the nitrogen atom. This research offers insights into the chemical behavior of indole derivatives in different conditions, including 5-tert-butyl derivatives (Butin et al., 2008).
Applications in Medicinal Chemistry and Drug Design
Synthesis of Gamma-Carbolines and Heteropolycycles : Research on the palladium-catalyzed intramolecular annulation of alkynes has led to the synthesis of various gamma-carboline derivatives. This method, involving tert-butylimines of indole derivatives, is significant for the development of new compounds in medicinal chemistry (Zhang & Larock, 2003).
Development of Novel Indole-based Compounds : The synthesis of new indole-based compounds, including those with tert-butyl groups, has implications for drug discovery. These compounds often exhibit unique properties and potential for therapeutic applications (Umehara, Ueda, & Tokuyama, 2016).
Synthesis of Spirocyclic Indoline Lactone : The base-promoted cyclization of tert-butyl derivatives has led to the synthesis of spirocyclic indoline lactone. This research demonstrates the potential of tert-butyl indole derivatives in synthesizing complex molecular structures relevant to pharmaceutical research (Hodges, Wang, & Riley, 2004).
Molecular Characterization and Structural Analysis
- X-Ray Structure and Hirshfeld Analysis : The X-ray structural analysis and Hirshfeld analysis of indole derivatives with tert-butyl groups provide valuable information about the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physical and chemical properties of indole derivatives [(Boraei, Soliman, Haukka, & Barakat, 2021)](https://consensus.app/papers/xray-structure-hirshfeld-analysis-studies-hits-bearing-boraei/7f3fe8bace0d54c3bb7f49384dcd3a61/?utm_source=chatgpt).
- Characterization of Indole Carboxylic Acid Trimer : Proton NMR spectroscopy has been used to characterize the trimer of indole-5-carboxylic acid, highlighting the importance of advanced spectroscopic techniques in elucidating the structure and behavior of complex indole derivatives (Mackintosh, Mount, & Reed, 1994).
Other Relevant Research
Synthesis of 3-(2-Furanyl) Indoles : Studies on the synthesis of 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids, using tert-butyl derivatives, contribute to the broader field of heterocyclic chemistry. These findings have potential applications in designing new molecular frameworks (Kumar et al., 2020).
Synthesis of Water-Soluble Dendritic Macromolecules : Research on phenylacetylene dendrimers with tert-butyl esters demonstrates the potential of these compounds in creating novel materials with unique solubility and structural properties. This work has implications for materials science and nanotechnology (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Orientations Futures
Indole derivatives, including 5-tert-butyl-1H-indole-2-carboxylic acid, have attracted increasing attention in scientific research due to their unique chemical and biological properties. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
5-tert-butyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to various natural products and drugs . It’s known that indole derivatives can influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
5-tert-butyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPUFZBJUZPCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232305 | |
| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194490-19-2 | |
| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


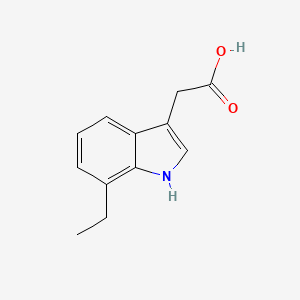


![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
